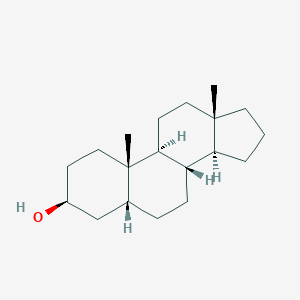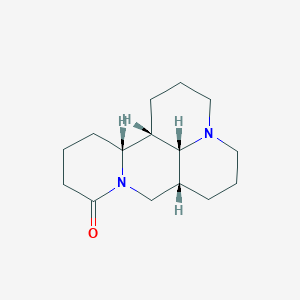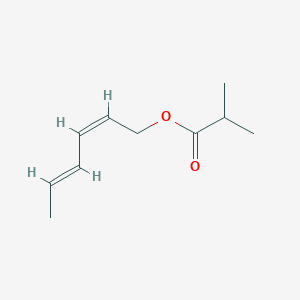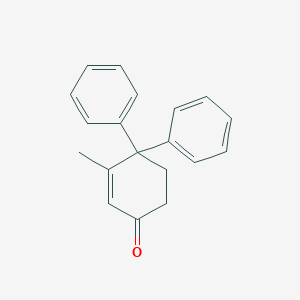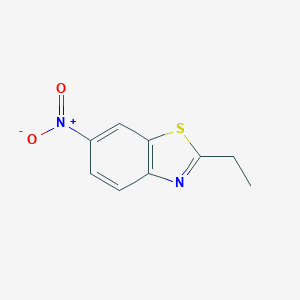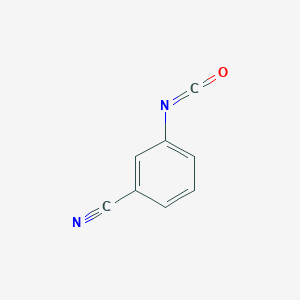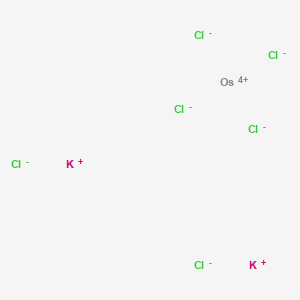
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hexachlorometallates can be inferred from the structures presented in the papers. For example, the synthesis of potassium hexachlorothalliate dihydrate involves the combination of thallium, chlorine, and potassium in an aqueous solution, followed by crystallization . Similarly, the synthesis of other hexachlorometallates likely follows a pathway involving the reaction of the respective metal with chlorine in the presence of a potassium source.
Molecular Structure Analysis
The molecular structure of hexachlorometallates is characterized by the metal center surrounded by six chloride ligands. In the case of potassium hexachlorothalliate dihydrate, the TlCl6^3- ions form well-defined groups with the thallium atom forming six stable covalent bonds with chlorine . The structure of potassium yttrium hexaniobium octadecachloride features a complex anionic cluster with niobium and chlorine, coordinated by potassium and yttrium cations .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of hexachlorometallates include their crystalline structure, as seen in potassium hexachlorothalliate dihydrate, which has a body-centered tetragonal unit . The compound's stability is influenced by the nature of the metal-chlorine bonds and the overall lattice structure. The electronic properties, such as conductivity and band structure, can be altered by intercalating other elements, as shown in the study of potassium intercalation in hexagonal 2H-MoS2 .
Applications De Recherche Scientifique
- “Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-” is a chemical compound with the CAS Number: 16871-60-6 . It’s also known as osmium (IV) dipotassium chloride .
- Another compound, Potassium osmate, which is an inorganic compound with the formula , is a diamagnetic purple salt that contains osmium in the VI (6+) oxidation state . When dissolved in water, a pink solution is formed, but when dissolved in methanol, the salt gives a blue solution .
- Potassium osmate gained attention as a catalyst for the asymmetric dihydroxylation of olefins .
- “Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-” is a chemical compound with the CAS Number: 16871-60-6 . It’s also known as osmium (IV) dipotassium chloride .
- Another compound, Potassium osmate, which is an inorganic compound with the formula , is a diamagnetic purple salt that contains osmium in the VI (6+) oxidation state . When dissolved in water, a pink solution is formed, but when dissolved in methanol, the salt gives a blue solution .
- Potassium osmate gained attention as a catalyst for the asymmetric dihydroxylation of olefins .
Safety And Hazards
The compound is toxic and corrosive . It causes severe skin burns and eye damage . Inhalation may cause corrosive injuries to the upper respiratory tract and lungs . It is advised to avoid dust formation, ingestion, and inhalation. Use personal protective equipment, ensure adequate ventilation, and store under an inert atmosphere .
Propriétés
Numéro CAS |
16871-60-6 |
|---|---|
Nom du produit |
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- |
Formule moléculaire |
Cl6K2Os |
Poids moléculaire |
481.1 g/mol |
Nom IUPAC |
dipotassium;osmium(4+);hexachloride |
InChI |
InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Clé InChI |
VGKQJCSDERXWRV-UHFFFAOYSA-H |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |
Autres numéros CAS |
16871-60-6 1307-78-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)


